![molecular formula C20H21N3O3 B5569950 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5569950.png)
6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 6-{[4-(2-Methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, involves palladium-catalyzed cascade reactions. These processes typically include CO insertion and C-H bond activation steps to yield complex structures from simpler precursors like 2-(2-bromophenyl)imidazo[1,2-a]pyridines (Zhang, Fan, & Zhang, 2016).
Molecular Structure Analysis
The crystal structure and Hirshfeld surface analysis have been conducted on imidazo[1,2-a]pyridine derivatives to understand their molecular geometry and intermolecular interactions. For instance, derivatives like N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine show specific inclinations of the methoxyphenyl ring relative to the imidazole rings, indicating the 3D arrangement of atoms in the molecule (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, yielding a range of heterocyclic compounds. The reactivity of these compounds is influenced by their electronic and structural features, allowing for the synthesis of diverse derivatives through reactions like CO insertion, acetoxylation, and nucleophilic attack, among others (Zohdi, Osman, & Abdelhamid, 1997).
Physical Properties Analysis
The physical properties of imidazo[1,2-a]pyridine derivatives, including solubility, melting points, and crystallinity, are crucial for their potential applications. For example, the crystal structure of specific derivatives provides insight into their stability and reactivity, essential for designing compounds with desired physical properties (Koudad et al., 2015).
Chemical Properties Analysis
The chemical properties of these compounds, such as reactivity, stability, and interaction with other molecules, are determined by their molecular structure. Detailed studies, including synthesis, spectral analysis, and quantum studies, shed light on these aspects, providing valuable information for further applications (Halim & Ibrahim, 2022).
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
The study by Khojasteh et al. (2011) discusses the role of chemical inhibitors, including compounds similar to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, in deciphering the involvement of specific Cytochrome P450 (CYP) isoforms in drug metabolism. These inhibitors are critical in predicting drug-drug interactions and understanding the metabolic pathways of various drugs, highlighting their importance in pharmacokinetics and drug development research Khojasteh et al., 2011.
Recyclable Copper Catalyst Systems
The work by Kantam et al. (2013) on recyclable copper catalyst systems for C-N bond-forming cross-coupling reactions mentions compounds structurally related to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine. These systems are significant in organic synthesis, particularly in forming bonds between various amines and aryl halides or arylboronic acids, demonstrating the compound's potential in catalysis and sustainable chemistry Kantam et al., 2013.
p38α MAP Kinase Inhibitors Design
Scior et al. (2011) review the design and activity of synthetic compounds, including those with a structural resemblance to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine, as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. These inhibitors are crucial in addressing inflammatory conditions by regulating proinflammatory cytokine release, indicating the compound's therapeutic potential Scior et al., 2011.
Reproductive Toxicity of Similar Compounds
Ghazipura et al. (2017) examine the reproductive toxicity of benzophenone-3, a compound with structural elements common to 6-{[4-(2-methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine. Their findings on the endocrine-disrupting effects and implications on reproductive health provide a cautionary perspective on the safety and environmental impact of such compounds Ghazipura et al., 2017.
Mechanism of Action
Future Directions
properties
IUPAC Name |
imidazo[1,2-a]pyridin-6-yl-[4-(2-methoxyphenoxy)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-17-4-2-3-5-18(17)26-16-8-11-22(12-9-16)20(24)15-6-7-19-21-10-13-23(19)14-15/h2-7,10,13-14,16H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECGPNHHCRZIPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCN(CC2)C(=O)C3=CN4C=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[4-(2-Methoxyphenoxy)piperidin-1-yl]carbonyl}imidazo[1,2-a]pyridine |
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